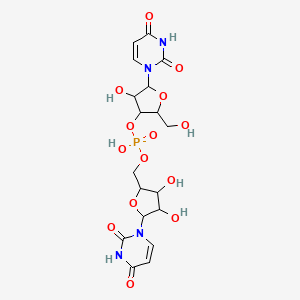

Uridylyl-(3',5')-uridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Uridylyl-(3’,5’)-uridine is a dinucleotide composed of two uridine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one uridine and the 5’ hydroxyl group of the other. This compound is significant in various biochemical processes and is often studied for its role in RNA structure and function.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of uridylyl-(3’,5’)-uridine typically involves the coupling of two uridine molecules. This can be achieved through phosphoramidite chemistry, where the 5’-hydroxyl group of one uridine is activated and coupled with the 3’-hydroxyl group of another uridine in the presence of a coupling agent such as tetrazole. The reaction is usually carried out in an anhydrous solvent like acetonitrile under inert conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of uridylyl-(3’,5’)-uridine may involve large-scale phosphoramidite synthesis or enzymatic methods. Enzymatic synthesis can be more environmentally friendly and cost-effective, utilizing enzymes like nucleotidyl transferases to catalyze the formation of the phosphodiester bond.

化学反応の分析

反応の種類: ウリジル-(3’,5’)-ウリジンは、次のようなさまざまな化学反応を起こす可能性があります。

加水分解: ホスホジエステル結合は、リボヌクレアーゼなどの加水分解酵素によって切断される可能性があります。

酸化および還元: それほど一般的ではありませんが、特定の条件下で、ウリジン部分は酸化または還元を受ける可能性があります。

置換: ウリジン塩基は、特に窒素原子で、置換反応に関与する可能性があります。

一般的な試薬および条件:

加水分解: 通常、リボヌクレアーゼまたは酸性/塩基性条件を含みます。

酸化: 過酸化水素などの酸化剤を使用して達成できます。

置換: 親電子試薬と適切な触媒が必要です。

生成される主な生成物:

加水分解: ウリジン一リン酸と遊離ウリジンを生成します。

酸化: ウラシル誘導体の形成につながる可能性があります。

置換: 修飾されたウリジン誘導体の結果となります。

4. 科学研究への応用

ウリジル-(3’,5’)-ウリジンは、科学研究において多くの用途があります。

化学: RNAの構造とダイナミクスを研究するためのモデル化合物として使用されます。

生物学: RNA処理と機能の理解に役割を果たします。

医学: 抗ウイルス療法の潜在的な可能性や、特定の病気のバイオマーカーとしての可能性について調査されています。

産業: オリゴヌクレオチドの合成や、分析技術における標準として利用されています。

科学的研究の応用

Uridylyl-(3’,5’)-uridine has numerous applications in scientific research:

Chemistry: Used as a model compound to study RNA structure and dynamics.

Biology: Plays a role in understanding RNA processing and function.

Medicine: Investigated for its potential in antiviral therapies and as a biomarker for certain diseases.

Industry: Utilized in the synthesis of oligonucleotides and as a standard in analytical techniques.

作用機序

ウリジル-(3’,5’)-ウリジンの作用機序は、RNA分子への組み込みに関係しており、RNAの構造と機能に影響を与える可能性があります。リボヌクレアーゼやヌクレオチジル転移酵素などのさまざまな酵素の基質として機能し、RNAの安定性と処理に影響を与えます。分子標的には、RNA合成と分解中に化合物と相互作用するRNAポリメラーゼとリボヌクレアーゼが含まれます。

類似の化合物:

- ウリジル-(3’,5’)-シチジン

- ウリジル-(3’,5’)-アデノシン

- ウリジル-(3’,5’)-グアノシン

比較: ウリジル-(3’,5’)-ウリジンは、ウリジン-ウリジン結合が特定であるため、他のジヌクレオチドと比較して、酵素やRNA分子との相互作用に影響を与える可能性があります。たとえば、ウリジル-(3’,5’)-シチジンは、2番目のウリジンではなくシチジンを持っているため、生化学的特性と相互作用が変化する可能性があります。

類似化合物との比較

- Uridylyl-(3’,5’)-cytidine

- Uridylyl-(3’,5’)-adenosine

- Uridylyl-(3’,5’)-guanosine

Comparison: Uridylyl-(3’,5’)-uridine is unique due to its specific uridine-uridine linkage, which can influence its interaction with enzymes and RNA molecules differently compared to other dinucleotides. For instance, uridylyl-(3’,5’)-cytidine has a cytidine instead of a second uridine, which can alter its biochemical properties and interactions.

特性

分子式 |

C18H23N4O14P |

|---|---|

分子量 |

550.4 g/mol |

IUPAC名 |

[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N4O14P/c23-5-7-14(13(28)16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)12(27)15(35-8)21-3-1-9(24)19-17(21)29/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30) |

InChIキー |

KXSPLNAXPMVUEC-UHFFFAOYSA-N |

正規SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)

![N-[5-[2-(4-butyl-2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-chloro-3-nitrobenzamide](/img/structure/B12076918.png)

![[2-Bromo-5-(cyclohexyloxy)phenyl]methanamine](/img/structure/B12076924.png)